3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a thiazolidinone core, which is known for its biological activity, and is substituted with methoxyphenyl and thienylmethylene groups, enhancing its chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone core may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The methoxyphenyl and thienylmethylene groups may enhance binding affinity and specificity, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the thienylmethylene group, potentially altering its reactivity and biological activity.
5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.
Uniqueness
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both methoxyphenyl and thienylmethylene groups, which enhance its chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S3/c1-18-11-5-2-4-10(8-11)16-14(17)13(21-15(16)19)9-12-6-3-7-20-12/h2-9H,1H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBPDEYBFJOHHZ-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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